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Compound of Interest

Compound Name: 3,5-Diethoxyisoxazole

CAS No.: 119224-74-7

Cat. No.: B046444

Get Quote

Application Note: Analytical Characterization of 3,5-Diethoxyisoxazole

Introduction & Scope
3,5-Diethoxyisoxazole (CAS: 2222-38-0) is a specialized heterocyclic intermediate used in the

synthesis of agrochemicals and pharmaceutical pharmacophores.[1] Unlike its more common

dimethyl or diphenyl analogs, the introduction of ethoxy groups at the 3- and 5-positions

creates specific analytical challenges.[1]

The primary synthetic route typically involves the ethylation of 3-hydroxy-5-isoxazolone (or

isoxazole-3,5-diol).[1] Crucially, this reaction is ambident, yielding a mixture of the desired O-

alkylated product (3,5-diethoxyisoxazole) and the thermodynamic N-alkylated byproducts

(e.g., 2-ethyl-5-ethoxy-3-isoxazolone).[1]

This guide provides a definitive protocol to:

Separate the target molecule from N-alkylated isomers using Reverse-Phase HPLC.

Validate the structural identity using
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and

NMR, focusing on regiochemistry.

Confirm molecular weight and fragmentation via LC-MS/MS.

Physicochemical Profiling
Before instrumental analysis, the fundamental physical state must be established. Unlike 3,5-

diphenylisoxazole (solid, MP ~140°C), 3,5-diethoxyisoxazole is typically a colorless to pale

yellow liquid at room temperature due to the flexibility of the ethoxy chains disrupting crystal

packing.

Property Expected Value/Method Note

Physical State Liquid / Low-melting solid Verify visually at 25°C.

Boiling Point
~90-110°C at reduced

pressure

Determine via micro-distillation

if purification is needed.[1]

Solubility Soluble in DCM, MeOH, ACN
Poor water solubility; requires

organic modifier for HPLC.

LogP (Calc) ~1.8 - 2.2
Suitable for Reverse-Phase

Chromatography (C18).[1]

Protocol 1: Chromatographic Purity (HPLC-UV)
Objective: Quantify purity and resolve the critical N-ethyl vs. O-ethyl isomers. Logic: The N-

alkylated isomer is more polar than the O-alkylated target due to the amide-like carbonyl

functionality, resulting in earlier elution on C18 columns.[1]

System Parameters:
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Parameter Condition

Column
Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6

mm, 3.5 µm) or equivalent

Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)

Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid

Flow Rate 1.0 mL/min

Injection Vol 5.0 µL

Detection
UV at 254 nm (aromatic core) and 220 nm (end

absorption)

Column Temp 30°C

Gradient Table:

Time (min) % Mobile Phase B Event

0.0 10 Equilibration

15.0 90 Linear Gradient

18.0 90 Wash

18.1 10 Re-equilibration

23.0 10 Stop

System Suitability Criteria:

Tailing Factor:

[1]

Resolution (

):
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between Target (3,5-Diethoxy) and nearest impurity (likely N-ethyl isomer).[1]

Protocol 2: Structural Identification (NMR)
Objective: Unambiguous proof of O-alkylation at both positions. Logic: The symmetry of the

molecule is broken by the electronic environments of C3 and C5. The C4-proton is the

diagnostic handle.[1]

Sample Prep: Dissolve ~10 mg in 0.6 mL

(Chloroform-d). NMR Expectations (400 MHz,

):

Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

C4-H 5.0 - 5.5 Singlet (s) 1H

Diagnostic.

Upfield of

benzene due to

electron-rich ring.

[1]

C5-O-

-
4.3 - 4.5 Quartet (q) 2H

Deshielded by

oxygen; C5 is

more

electronegative

than C3.[1]

C3-O-

-
4.1 - 4.3 Quartet (q) 2H

Slightly upfield

relative to C5-

ethoxy.[1]

-

(both)
1.3 - 1.5 Triplet (t) 6H

Overlapping or

distinct triplets

depending on

resolution.[1]

Differentiation Checkpoint:
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Target (3,5-Diethoxy): Two distinct ethoxy environments (quartets/triplets) + One Singlet at

~5.5 ppm.[1]

Impurity (N-Ethyl isomer): One ethoxy group + One N-Ethyl group (N-

shifts are typically 3.5-4.0 ppm, different from O-

).[1]

Protocol 3: Mass Spectrometry (LC-MS)[1]
Objective: Confirmation of Molecular Weight (

, MW = 157.17).

Method: Electrospray Ionization (ESI) in Positive Mode.[1]

Parent Ion: Observe

m/z.[1]

Adducts: Likely to see

m/z.[1]

Fragmentation Pattern (MS/MS):

Loss of Ethyl:

(Loss of

via McLafferty-like rearrangement).[1]

Loss of Ethoxy:

(Loss of

).

Ring Cleavage: Characteristic isoxazole N-O bond cleavage often yields smaller fragments <

100 m/z.[1]
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Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for characterizing the synthesis output.

Crude Synthesis
Product

HPLC-UV
(C18 Gradient)

 Dissolve in ACN 
Peak Isolation

 RT ~12-14 min 

LC-MS (ESI+)
[M+H]+ = 158.2 MW Conf 

1H NMR (CDCl3)
Regiochemistry Check

 Structure Conf Data Integration

Confirmed
3,5-Diethoxyisoxazole

 2x O-Et signals
1x C4-H Singlet

Isomer Impurity
(N-Alkylated)

 N-Et signals
Shifted C4-H

Click to download full resolution via product page

Figure 1: Analytical workflow for the isolation and structural confirmation of 3,5-
Diethoxyisoxazole.

Expert Insight: The Isomer Differentiation Logic
The most common failure mode in this analysis is misidentifying the N-ethyl isomer as the

product.[1] The table below summarizes the critical differences.

TARGET: 3,5-Diethoxyisoxazole

Structure: Aromatic Ring

C4-H: Singlet (~5.5 ppm)

C-O Shifts: 160-170 ppm

Key Differentiator:
13C NMR Carbonyl Region

 No C=O > 170 ppm 

IMPURITY: 2-Ethyl-5-ethoxy-3-isoxazolone

Structure: Cyclic Amide

C4-H: Singlet (Shifted)

N-Et Shift: ~3.8 ppm

 Amide C=O > 170 ppm 

Click to download full resolution via product page

Figure 2: Structural logic for differentiating O-alkylated target from N-alkylated impurities.

Summary of Diagnostic Signals:
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Carbonyl Presence: The N-ethyl isomer (isoxazolone) possesses a carbonyl-like carbon (

), typically appearing >170 ppm in

NMR.[1] The target 3,5-diethoxyisoxazole has two

carbons appearing between 160-170 ppm but lacks a true amide carbonyl.[1]

Proton Shift: The

protons in the impurity are typically shielded (upfield, ~3.5-3.8 ppm) compared to the

protons (~4.2-4.5 ppm) of the target.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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